An In-depth Technical Guide to 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one: Synthesis, Properties, and Therapeutic Potential
Introduction: The Strategic Importance of Fluorinated Isoquinolinones in Modern Drug Discovery
The isoquinolin-1(2H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a versatile template for interacting with a wide array of biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group, a hallmark of modern drug design, can dramatically enhance the therapeutic potential of these molecules.[2][3] The -CF3 group is prized for its ability to improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate electronic properties to fine-tune binding affinity with target proteins.[4][5]
This guide provides a comprehensive technical overview of a specific, strategically designed molecule: 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one. We will delve into its core chemical properties, propose a robust synthetic strategy, predict its spectral characteristics, and explore its potential applications in drug development, particularly in oncology and enzyme inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound class.
Physicochemical Properties and Structural Attributes
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in both chemical and biological systems.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₈F₃NO | [6] |
| Molecular Weight | 227.19 g/mol | [6] |
| CAS Number | 1893330-54-5 | [6] |
| Physical Form | Solid | [6] |
| Purity | Typically >97% | [6] |
| Storage | Refrigerated, sealed in a dry environment | [6] |
The structure of 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one features a planar isoquinolinone core. The lactam tautomer (isoquinolin-1-one) is generally favored over the lactim tautomer (1-hydroxyisoquinoline). The methyl group at the 3-position and the trifluoromethyl group at the 7-position are key to its distinct properties. The electron-withdrawing nature of the -CF3 group significantly influences the electron density of the aromatic ring, impacting its reactivity and intermolecular interactions.[3]
Proposed Synthesis and Mechanistic Rationale
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
This step couples a commercially available trifluoromethyl-substituted benzonitrile with a vinyl boronate ester to construct the carbon skeleton.[7][10] The choice of a palladium catalyst and ligand is crucial for achieving high yield and selectivity.[11]
-
To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add 2-bromo-4-(trifluoromethyl)benzonitrile (1.0 eq.), isopropenylboronic acid pinacol ester (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq.).
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, 2-(1-propen-2-yl)-4-(trifluoromethyl)benzonitrile, by flash column chromatography on silica gel.
Causality: The base (K₂CO₃) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, activating the boronic ester.[11] A phosphine ligand like triphenylphosphine stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[9]
Step 2: Acid-Catalyzed Cyclization and Hydrolysis
This step involves the intramolecular cyclization of the nitrile onto the double bond, followed by hydrolysis to form the desired lactam ring.
-
Dissolve the purified 2-(1-propen-2-yl)-4-(trifluoromethyl)benzonitrile (1.0 eq.) in a mixture of acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v).
-
Heat the mixture to 100-110 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final product, 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one, by recrystallization or flash column chromatography.
Causality: The strong acid protonates the nitrile, making it a more potent electrophile. It also protonates the double bond, initiating the intramolecular cyclization to form a stable six-membered ring. The subsequent hydrolysis of the resulting imine intermediate yields the thermodynamically stable isoquinolin-1-one.
Caption: Proposed two-step synthetic workflow.
Predicted Spectroscopic and Chromatographic Profile
No specific spectral data for this molecule is published. However, based on known data for structurally similar compounds, a predictive profile can be established.[12][13][14]
| Technique | Predicted Data |
| ¹H NMR | - Aromatic Protons (3H): Multiplets in the range of δ 7.5-8.5 ppm. The proton at C8 would likely be a doublet, the one at C6 a doublet of doublets, and the one at C5 a doublet. The presence of the electron-withdrawing -CF3 group at C7 will shift the signals of adjacent protons downfield. - Vinyl Proton (1H): A singlet or narrow multiplet for the C4-H around δ 6.5-7.0 ppm. - Methyl Protons (3H): A singlet for the C3-CH₃ group around δ 2.2-2.5 ppm. - NH Proton (1H): A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 160-165 ppm. - Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the -CF3 group (C7) will appear as a quartet due to C-F coupling. - CF₃ Carbon: A quartet signal around δ 120-125 ppm with a large ¹JCF coupling constant. - Methyl Carbon: A signal around δ 15-20 ppm. |
| ¹⁹F NMR | A singlet for the -CF₃ group around δ -60 to -65 ppm (relative to CFCl₃). |
| Mass Spec. (ESI+) | Predicted [M+H]⁺ at m/z = 228.06. Common fragmentation would involve the loss of CO and subsequent rearrangements of the isoquinoline core.[15] |
| TLC | On silica gel, the compound is expected to be moderately polar. A mobile phase of ethyl acetate/hexane (e.g., 30-50%) should provide a reasonable Rf value. |
Chemical Reactivity and Derivatization Potential
The reactivity of 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one is dictated by the interplay of its functional groups.
-
N-Alkylation: The lactam nitrogen can be alkylated under basic conditions using alkyl halides or via Mitsunobu reaction conditions.[1][16] This provides a straightforward handle for introducing various side chains to modulate solubility and biological activity.
-
O-Alkylation: While N-alkylation is often favored, O-alkylation to form the corresponding 1-alkoxyisoquinoline can be achieved under specific conditions, such as the Mitsunobu reaction with certain alcohols, offering an alternative route for derivatization.[16]
-
Electrophilic Aromatic Substitution: The electron-withdrawing -CF3 group deactivates the benzene ring towards electrophilic substitution. Reactions like nitration or halogenation would be challenging and would likely require harsh conditions, with substitution directed to the positions meta to the -CF3 group (C6 and C8).
-
C-4 Position Reactivity: The C-4 position of the isoquinoline ring system can sometimes be susceptible to functionalization, including alkylation, under specific acid-catalyzed or metal-catalyzed conditions.[17][18]
Biological Activity and Drug Development Potential
The isoquinolin-1-one core is a "privileged scaffold" in drug discovery, known to interact with various enzymes and receptors.[19] The introduction of a trifluoromethyl group is a proven strategy to enhance potency and pharmacokinetic properties.[2][3]
-
Anticancer Potential: Many isoquinoline derivatives exhibit potent anticancer activity.[19] They are known to interfere with critical signaling pathways like PI3K/Akt/mTOR and MAPK, and can induce cell cycle arrest and apoptosis.[2] The -CF3 group can enhance these effects by improving cell permeability and binding affinity to target kinases or enzymes like Poly(ADP-ribose) polymerase (PARP).[4]
-
Enzyme Inhibition: The trifluoromethyl group can serve as a bioisostere for other groups and engage in specific interactions within an enzyme's active site. Trifluoromethylated isoquinolines have been investigated as inhibitors of various enzymes.[2]
-
CNS Activity: The increased lipophilicity imparted by the -CF3 group can facilitate crossing the blood-brain barrier, making this class of compounds interesting for neurological targets.
Caption: Relationship between structure, properties, and applications.
Conclusion and Future Directions
3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one represents a molecule of significant interest for drug discovery and development. Its synthesis is achievable through robust and scalable modern synthetic methods like the Suzuki-Miyaura coupling. The strategic placement of the methyl and trifluoromethyl groups is predicted to confer advantageous physicochemical and pharmacokinetic properties, making it a prime candidate for screening in anticancer and enzyme inhibition assays. Further experimental validation of its synthesis, full characterization, and biological evaluation are warranted to fully unlock its therapeutic potential. This guide provides the foundational chemical knowledge and strategic insights necessary to embark on such an investigation.
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